3,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound notable for its diverse applications in medicinal chemistry and pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 358.36 g/mol. The compound integrates multiple heterocyclic structures, which are significant in drug design due to their biological activity.
This compound can be sourced from various chemical suppliers and research institutions that specialize in fine chemicals and pharmaceutical intermediates. Information about the compound can often be found in databases such as PubChem and BenchChem, where researchers can access its chemical properties and potential applications.
The compound is classified as an amide due to the presence of the carboxamide functional group. Additionally, its structure includes components like pyrazole, isoxazole, and oxadiazole, which categorize it within a broader class of heterocyclic compounds. These classifications are essential for understanding its reactivity and potential biological interactions.
The synthesis of 3,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions that may include:
Technical details regarding specific reagents, solvents, reaction conditions (temperature, pressure), and purification methods (e.g., recrystallization or chromatography) are crucial for successful synthesis.
The molecular structure of 3,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide can be illustrated using various chemical notation systems:
InChI=1S/C16H18N6O3/c1-10(2)8-12(18)16(22)20(11(3)17)14(9(8)19)15(21)13(4)6-5/h6H,1-5H2,(H2,17,19)(H2,20,21)
CC1=NN(C(=O)N1C(C2=NOC(=N2)C=C(C=C2)C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C(C)=C)
The compound's structural data includes:
This information is crucial for computational modeling and predicting the compound's behavior in biological systems.
The compound is expected to participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yields.
The mechanism of action for 3,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide likely involves interactions with biological targets such as enzymes or receptors:
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data should be obtained through experimental studies or reliable chemical databases.
The applications of 3,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide span several fields:
Research continues to explore these applications further to establish its role in therapeutic contexts or innovative material designs.
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9